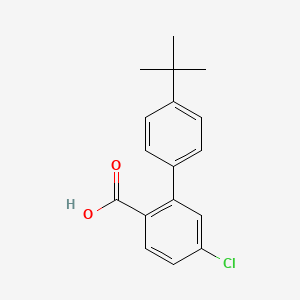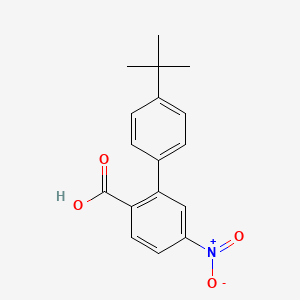
4-Chloro-2-(4-t-butylphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(4-t-butylphenyl)benzoic acid, 95% (4-Cb-2-95) is a chlorinated aromatic acid that is widely used in the synthesis of organic compounds. It is a highly reactive compound, and its reactivity and solubility make it an attractive choice for many applications.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(4-t-butylphenyl)benzoic acid, 95% is largely dependent on the particular reaction in which it is used. In general, the compound is highly reactive and can react with a variety of other compounds, including oxygen, chlorine, and other organic compounds. The reaction is typically carried out in the presence of a Lewis acid catalyst, and the reaction is typically complete within a few hours. The reaction yields a product with a purity of 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-2-(4-t-butylphenyl)benzoic acid, 95% are largely unknown. It is known, however, that the compound is highly reactive and can react with a variety of other compounds, including oxygen, chlorine, and other organic compounds. The compound is also known to be highly toxic when inhaled, and it can cause skin and eye irritation when it comes into contact with the skin or eyes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Chloro-2-(4-t-butylphenyl)benzoic acid, 95% in lab experiments include its high reactivity and solubility, its ability to be used in a variety of reactions, and its high purity (95%). The main limitation of using 4-Chloro-2-(4-t-butylphenyl)benzoic acid, 95% in lab experiments is its toxicity, as it is known to be highly toxic when inhaled, and it can cause skin and eye irritation when it comes into contact with the skin or eyes.
Orientations Futures
The future directions for 4-Chloro-2-(4-t-butylphenyl)benzoic acid, 95% include further research into its biochemical and physiological effects, as well as its potential uses in the synthesis of organic compounds, pharmaceuticals, dyes, polymers, and materials for use in medical devices, electronics, and optoelectronics. Additionally, further research into the reactivity and solubility of the compound could lead to new and improved synthesis methods. Finally, further research into the safety of the compound could lead to improved safety protocols for its use in lab experiments.
Méthodes De Synthèse
4-Chloro-2-(4-t-butylphenyl)benzoic acid, 95% can be synthesized in a variety of ways, including the direct chlorination of 2-t-butylphenol in the presence of a Lewis acid catalyst. The reaction is typically carried out using a mixture of chlorine and oxygen, and the reaction is usually carried out at temperatures between 80-100 °C. The reaction is typically carried out in a sealed flask, and the reaction is usually complete within a few hours. The reaction yields a product with a purity of 95%.
Applications De Recherche Scientifique
4-Chloro-2-(4-t-butylphenyl)benzoic acid, 95% is used in a variety of scientific research applications, including the synthesis of organic compounds, the synthesis of pharmaceuticals, and the synthesis of dyes. It is also used in the synthesis of polymers, and it is used in the synthesis of materials for use in medical devices. It is also used in the synthesis of materials for use in electronics and optoelectronics.
Propriétés
IUPAC Name |
2-(4-tert-butylphenyl)-4-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO2/c1-17(2,3)12-6-4-11(5-7-12)15-10-13(18)8-9-14(15)16(19)20/h4-10H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTMFTIKPPYCFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690598 |
Source


|
| Record name | 4'-tert-Butyl-5-chloro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261947-39-0 |
Source


|
| Record name | 4'-tert-Butyl-5-chloro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Benzo(b)thiophen-2-yl]-2-chlorobenzoic acid, 95%](/img/structure/B6404536.png)
![2-[Benzo(b)thiophen-2-yl]-4-nitrobenzoic acid, 95%](/img/structure/B6404541.png)

![4-[Benzo(b)thiophen-2-yl]-2-nitrobenzoic acid, 95%](/img/structure/B6404548.png)
![3-[Benzo(b)thiophen-2-yl]-5-nitrobenzoic acid, 95%](/img/structure/B6404562.png)
![2-[Benzo(b)thiophen-2-yl]-6-chlorobenzoic acid, 95%](/img/structure/B6404571.png)







